cAMPS-Rp,triethylammoniumsalt
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Overview
Description
It is a potent activator of cAMP-dependent protein kinases (PKA I and PKA II) and a competitive inhibitor of phosphodiesterase (PDE3A) with a Ki of 47.6 µM . This compound is widely used in scientific research due to its ability to mimic the effects of cAMP and its resistance to hydrolysis by phosphodiesterases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sp-Camps is synthesized through a series of chemical reactions starting from adenosineThe synthetic route typically involves the use of phosphorylating agents and thiolating reagents under controlled conditions .
Industrial Production Methods
Industrial production of Sp-Camps involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high purity and yield of the compound, making it suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Sp-Camps undergoes various chemical reactions, including:
Oxidation: Sp-Camps can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds formed during oxidation.
Substitution: Sp-Camps can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic monophosphate structure .
Major Products
The major products formed from these reactions include various derivatives of Sp-Camps with modified functional groups, which can be used for further biochemical studies .
Scientific Research Applications
Sp-Camps has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cAMP-dependent signaling pathways and enzyme kinetics.
Biology: Employed in cell signaling studies to investigate the role of cAMP in cellular processes.
Medicine: Explored for its potential therapeutic effects in diseases related to cAMP signaling, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of diagnostic assays and as a research reagent in pharmaceutical industries
Mechanism of Action
Sp-Camps exerts its effects by activating cAMP-dependent protein kinases (PKA I and PKA II). It binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. Additionally, Sp-Camps inhibits phosphodiesterase (PDE3A), preventing the breakdown of cAMP and prolonging its signaling effects .
Comparison with Similar Compounds
Similar Compounds
cCMP and cUMP: Noncanonical cyclic nucleotides that have gained interest for their potential second messenger roles.
Uniqueness
Sp-Camps is unique due to its high resistance to hydrolysis by phosphodiesterases and its potent activation of cAMP-dependent protein kinases. This makes it a valuable tool for studying cAMP signaling pathways and developing therapeutic agents targeting these pathways .
Properties
Molecular Formula |
C16H27N6O5PS |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 |
InChI Key |
OXIPZMKSNMRTIV-NVGWRVNNSA-N |
Isomeric SMILES |
CC[NH+](CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
Canonical SMILES |
CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |
Origin of Product |
United States |
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